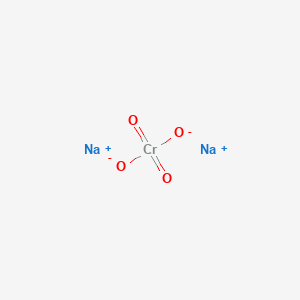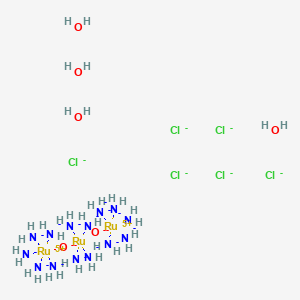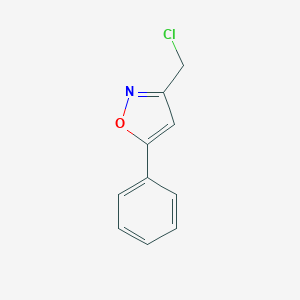
Ammonium scandium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium scandium(3+) disulphate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3Sc(SO4)3.
Wissenschaftliche Forschungsanwendungen
Ammonium scandium(3+) disulphate has several potential scientific research applications. One of the most promising areas of research is in the field of catalysis. Ammonium scandium(3+) disulphate has been shown to exhibit excellent catalytic activity in a variety of chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Another area of research is in the field of materials science. Ammonium scandium(3+) disulphate has unique physical and chemical properties that make it an attractive material for use in electronic devices, such as sensors and capacitors.
Wirkmechanismus
The mechanism of action of Ammonium scandium(3+) disulphate is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Ammonium scandium(3+) disulphate. However, studies have shown that the compound is non-toxic and does not exhibit any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ammonium scandium(3+) disulphate in lab experiments is its high catalytic activity. The compound is also relatively easy to synthesize and handle in the laboratory.
However, there are some limitations to using Ammonium scandium(3+) disulphate in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, the mechanism of action of the compound is not well understood, which may make it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ammonium scandium(3+) disulphate. One area of research is in the development of new catalytic applications for the compound. Researchers are also exploring the use of Ammonium scandium(3+) disulphate in the development of new materials for use in electronic devices.
Another area of research is in the study of the mechanism of action of Ammonium scandium(3+) disulphate. By gaining a better understanding of how the compound works, researchers may be able to optimize its use in various scientific applications.
Conclusion
In conclusion, Ammonium scandium(3+) disulphate is a unique chemical compound that has potential applications in catalysis and materials science. While there is still much to be learned about the compound, current research suggests that it is non-toxic and exhibits excellent catalytic activity. As research in this area continues to progress, we may see even more exciting applications for Ammonium scandium(3+) disulphate in the future.
Synthesemethoden
The synthesis of Ammonium scandium(3+) disulphate is a complex process that involves several steps. The most common method of synthesis involves the reaction between scandium oxide and ammonium sulphate in the presence of sulphuric acid. The resulting product is then washed, filtered, and dried to obtain the final product.
Eigenschaften
CAS-Nummer |
15091-94-8 |
|---|---|
Produktname |
Ammonium scandium(3+) disulphate |
Molekularformel |
H4NO4SSc+2 |
Molekulargewicht |
159.06 g/mol |
IUPAC-Name |
azanium;scandium(3+);sulfate |
InChI |
InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |
InChI-Schlüssel |
ASFUTODRBWNUCU-UHFFFAOYSA-M |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
Synonyme |
ammonium scandium(3+) disulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



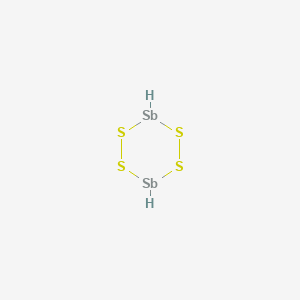
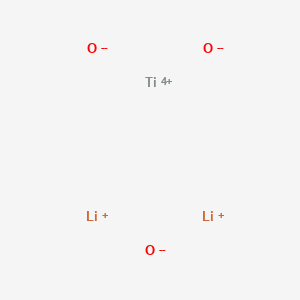
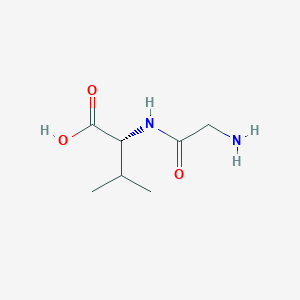
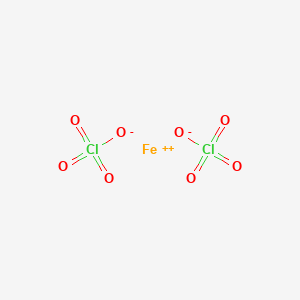
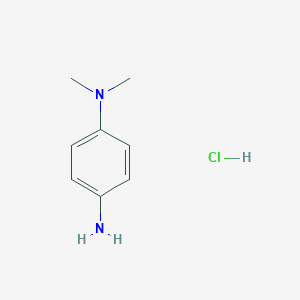
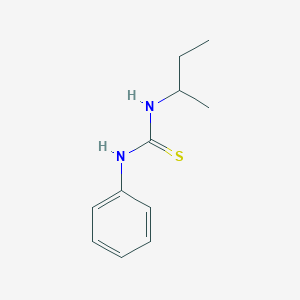

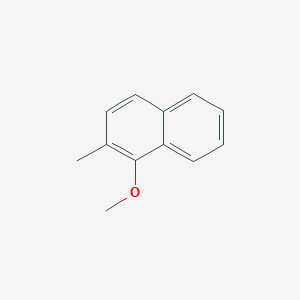
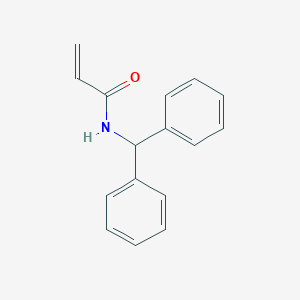
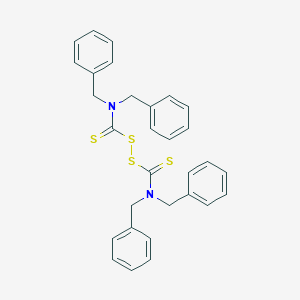
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
